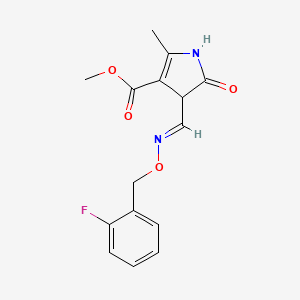![molecular formula C19H11F3N6O B3127369 6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile CAS No. 338411-71-5](/img/structure/B3127369.png)
6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name: 10-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile . This suggests a multi-ring structure with various functional groups, including a trifluoromethoxy group and an anilino group.Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Aspects
Pyrazolo[1,5-a]pyrimidine, a structural relative of the queried compound, is recognized for its broad medicinal properties, including anticancer, anti-infectious, and anti-inflammatory effects. The scaffold offers a rich structure-activity relationship (SAR), making it a promising foundation for drug development. Extensive synthesis strategies for derivatives of pyrazolo[1,5-a]pyrimidine have been outlined, signifying its potential in medicinal chemistry (Cherukupalli et al., 2017).
Optical Sensing and Biological Applications
Pyrimidine derivatives, closely related to the queried compound, exhibit significant applications as optical sensors and possess a variety of biological and medicinal utilities. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, demonstrating the versatility of the pyrimidine scaffold in both sensing and biological domains (Jindal & Kaur, 2021).
Regio-Orientation in Synthesis
The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines are crucial, especially when reacting with 1,3-bielectrophilic reagents. This aspect is vital for medicinal chemists to understand as it influences the final properties and potential applications of the synthesized compounds, including those similar to the queried compound (Mohamed & Mahmoud, 2019).
Importance in Kinase Inhibition
Pyrazolo[3,4-b]pyridine, structurally akin to the queried compound, is notable in the design of kinase inhibitors. Its versatility in binding to kinases through multiple modes makes it a crucial scaffold in the development of inhibitors, showcasing the potential of similar compounds in therapeutic applications (Wenglowsky, 2013).
Hybrid Catalysts in Synthesis
The synthesis of compounds like pyranopyrimidine, related to the queried chemical, involves the use of hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, offer broader synthetic applications and enhance bioavailability, underlining the importance of catalyst choice in synthesizing medically relevant compounds (Parmar et al., 2023).
Eigenschaften
IUPAC Name |
10-[(E)-2-[4-(trifluoromethoxy)anilino]ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N6O/c20-19(21,22)29-14-3-1-13(2-4-14)24-7-5-16-15-11-26-18-12(9-23)10-27-28(18)17(15)6-8-25-16/h1-8,10-11,24H/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECBDJRPPMAYLU-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC2=NC=CC3=C2C=NC4=C(C=NN34)C#N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C2=NC=CC3=C2C=NC4=C(C=NN34)C#N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




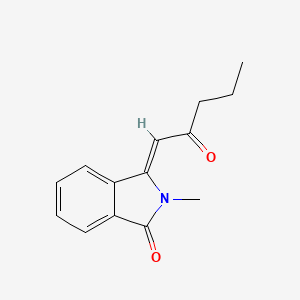
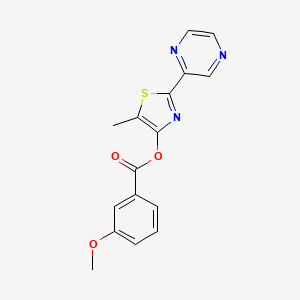
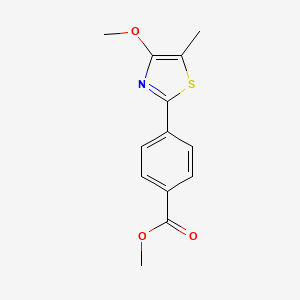
![5-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B3127312.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N'-methyl-2-oxoacetohydrazide](/img/structure/B3127316.png)

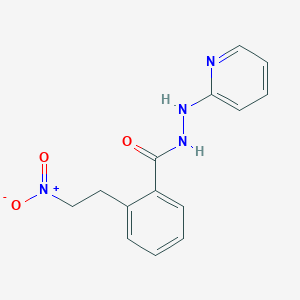



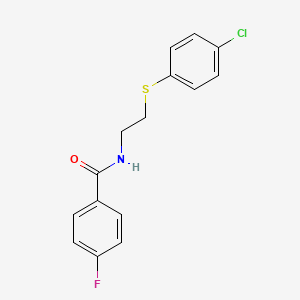
![N-(4-chlorophenyl)-N'-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}iminoformamide](/img/structure/B3127379.png)
